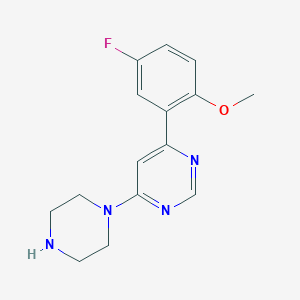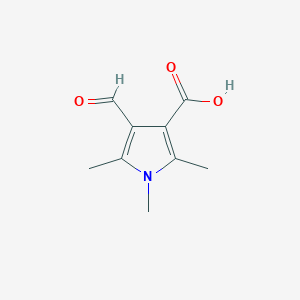![molecular formula C12H9F3N2O3S B1387449 (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)essigsäure CAS No. 918793-32-5](/img/structure/B1387449.png)
(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)essigsäure
Übersicht
Beschreibung
“(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid” is a compound that contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . It also contains a trifluoromethoxy group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a phenyl ring with a trifluoromethoxy group, and an acetic acid group . The exact molecular structure can be determined using spectroscopic methods such as 1H-NMR and 13C-NMR .Wissenschaftliche Forschungsanwendungen
Elektrochrome Bauelemente
Die 4-(Trifluoromethoxy)phenylgruppe wurde bei der Entwicklung von Polymeren für elektrochrome Bauelemente (ECDs) verwendet. Diese Bauelemente ändern ihre Farbe, wenn eine Spannung angelegt wird, was für Anwendungen wie automatisch abblendende Spiegel und intelligente Fenster nützlich ist. Die Einführung der Trifluoromethoxy-Einheit in der Seitenkette von Polymeren senkt die HOMO- und LUMO-Energieniveaus, was zu effizienten Farbänderungen und einem hohen optischen Kontrast führt .
Antimikrobielle Mittel
Thiazol-Derivate, einschließlich derer mit einer 4-(Trifluoromethoxy)phenylgruppe, haben sich als vielversprechend für antimikrobielle Mittel erwiesen. Sie wurden gegen verschiedene Bakterien wie Staphylococcus aureus, E. coli, P. aeruginosa und S. typhi getestet. Die Struktur ermöglicht die Synthese von Verbindungen, die auf ihre antibakterielle Aktivität in vitro untersucht werden können, was möglicherweise zu neuen Behandlungen für bakterielle Infektionen führt .
Antitumoraktivität
Verbindungen, die den Thiazolring enthalten, wurden auf ihre Antitumor- und zytotoxischen Aktivitäten untersucht. Die elektronenziehende Natur der Trifluoromethoxygruppe kann die Fähigkeit dieser Verbindungen verstärken, gegen Krebszellen zu wirken, was sie zu wertvollen Werkzeugen bei der Suche nach neuen Chemotherapeutika macht .
Organische Synthese
Die betreffende Verbindung kann als Baustein in der organischen Synthese dienen, insbesondere bei der Konstruktion komplexer Moleküle mit potenzieller biologischer Aktivität. Ihre reaktiven Stellen ermöglichen verschiedene chemische Umwandlungen, wodurch eine Vielzahl von Derivaten mit einzigartigen Eigenschaften geschaffen werden kann .
Neuroprotektive Medikamente
Thiazol-Derivate wurden auf ihre neuroprotektiven Eigenschaften untersucht. Sie spielen eine Rolle bei der Synthese von Neurotransmittern wie Acetylcholin, das für die normale Funktion des Nervensystems entscheidend ist. Dies macht sie zu Kandidaten für die Behandlung neurologischer Erkrankungen .
Energiespeichergeräte
Die elektrochemischen Eigenschaften von Thiazol-haltigen Verbindungen machen sie für den Einsatz in Energiespeichergeräten geeignet. Ihre Fähigkeit, Redoxreaktionen zu durchlaufen, kann bei der Konstruktion von Batterien und Superkondensatoren genutzt werden, die für die Speicherung erneuerbarer Energie unerlässlich sind .
Wirkmechanismus
Target of Action
The primary target of this compound is the AMP-activated protein kinase (AMPK) . AMPK is a crucial cellular energy sensor and regulator of energy homeostasis, and it is considered a high-value target for metabolic disorders .
Mode of Action
This compound acts as an AMP mimetic and a potent pan-AMPK activator . It binds to the AMPK, activating it, which in turn plays a significant role in cellular processes such as glucose and lipid metabolism .
Biochemical Pathways
Upon activation, AMPK triggers a cascade of events within cells that are all in response to the cell’s energy state . It enhances cellular energy levels by stimulating helpful processes like glucose uptake and fatty acid oxidation, while inhibiting energy-consuming processes such as protein and lipid synthesis .
Result of Action
The activation of AMPK by this compound can lead to the regulation of central inflammation and control of brain inflammation processes . Moreover, thiazole derivatives have been associated with diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid is its low cost and easy availability. In addition, it is a relatively non-toxic compound and is soluble in water, making it suitable for use in a variety of laboratory experiments. However, (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid is not very stable and can decompose at higher temperatures, making it unsuitable for long-term storage.
Zukünftige Richtungen
There are a number of potential future directions for the use of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid. One potential application is as a therapeutic agent for the treatment of neurological disorders. Additionally, (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid could be used in the synthesis of fluorinated compounds, such as fluorinated alkanes and fluorinated alcohols. Additionally, (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid could be used as a reagent for the synthesis of heterocyclic compounds, as a catalyst for the polymerization of cyclic and linear polymers, and as a building block for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Finally, further research could be done to better understand the mechanism of action of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid and to identify potential therapeutic applications.
Synthesemethoden
(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid can be synthesized through a variety of methods, including the reaction of trifluoromethoxybenzyl halides with thiourea, the reaction of trifluoromethoxybenzyl alcohols with thiourea, and the reaction of trifluoromethoxybenzaldehyde with thiourea. The reaction of trifluoromethoxybenzaldehyde with thiourea is the most commonly used method for the synthesis of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid.
Biochemische Analyse
Biochemical Properties
(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to interact with peroxisome proliferator-activated receptors, which are involved in the regulation of gene expression related to lipid metabolism . Additionally, it may act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways.
Cellular Effects
The effects of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the expression of genes involved in inflammatory responses, potentially reducing inflammation in certain cell types . Moreover, it can alter cellular metabolism by modulating the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid exerts its effects through specific binding interactions with biomolecules. It may bind to receptor sites on enzymes or proteins, leading to inhibition or activation of their function. This binding can result in changes in gene expression, enzyme activity, and overall cellular function . The compound’s ability to modulate these molecular interactions makes it a valuable tool for studying biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing inflammation or modulating metabolic pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Understanding the dosage-dependent effects of the compound is crucial for its potential therapeutic applications.
Metabolic Pathways
(2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may influence the activity of enzymes involved in lipid metabolism, leading to changes in the levels of specific metabolites . These interactions highlight the compound’s role in modulating metabolic pathways and its potential impact on overall cellular metabolism.
Transport and Distribution
The transport and distribution of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid within cells and tissues are essential for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues or cellular compartments can influence its efficacy and function.
Subcellular Localization
The subcellular localization of (2-{[4-(Trifluoromethoxy)phenyl]amino}-1,3-thiazol-4-yl)acetic acid is critical for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within these subcellular structures can affect its interactions with biomolecules and its overall function.
Eigenschaften
IUPAC Name |
2-[2-[4-(trifluoromethoxy)anilino]-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3S/c13-12(14,15)20-9-3-1-7(2-4-9)16-11-17-8(6-21-11)5-10(18)19/h1-4,6H,5H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKOQDAEGOONQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=CS2)CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652801 | |
| Record name | {2-[4-(Trifluoromethoxy)anilino]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
918793-32-5 | |
| Record name | 2-[[4-(Trifluoromethoxy)phenyl]amino]-4-thiazoleacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918793-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {2-[4-(Trifluoromethoxy)anilino]-1,3-thiazol-4-yl}acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00652801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]acetamide](/img/structure/B1387367.png)
![3-bromo-N-(2-fluorophenyl)-2-methylpyrazolo[1,5-c]pyrimidine-5-carboxamide](/img/structure/B1387371.png)
![2-[2-(1,4-Diazepan-1-ylcarbonyl)pyrrolidin-1-yl][1,3]thiazolo[5,4-b]pyridine](/img/structure/B1387374.png)

![3-(Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6-ylthio)propanoic acid](/img/structure/B1387377.png)






![1-(3,4-Dimethyl-2-phenyl-2H-pyrazolo[3,4-d]pyridazin-7-yl)piperidine-3-carboxylic acid](/img/structure/B1387386.png)
![4-[3-[(4-Methylphenyl)thio]-6-oxo-3,6-dihydropyridazin-1(2H)-yl]benzoic acid](/img/structure/B1387388.png)
![2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid](/img/structure/B1387389.png)